TJ5Ved6U7A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) , also known by its identifier TJ5Ved6U7A , is a complex organic molecule with a molecular formula of C25H32N6O2 and a molecular weight of 448.5606 g/mol . This compound is notable for its intricate structure, which includes a quinazolinone core, a hydroxy group, and a piperazinyl butyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves multiple steps, starting with the formation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with dihydroquinazoline cores, and substituted derivatives with various functional groups attached to the amino group .
Scientific Research Applications
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds have the quinoline ring and are studied for their potential therapeutic applications .
The uniqueness of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) lies in its combination of these structural features, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
864386-63-0 |
---|---|
Molecular Formula |
C25H32N6O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-amino-6-hydroxy-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O2/c26-31-24(28-22-10-9-19(32)17-20(22)25(31)33)7-3-4-12-29-13-15-30(16-14-29)23-11-8-18-5-1-2-6-21(18)27-23/h1-2,5-6,8,11,19,32H,3-4,7,9-10,12-17,26H2 |
InChI Key |
ZNOMCTSKVJJIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.